molecular formula C10H14N2O2 B3029812 Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate CAS No. 792848-34-1

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No. B3029812
Key on ui cas rn: 792848-34-1
M. Wt: 194.23
InChI Key: OYSSLPZFSXHQEY-UHFFFAOYSA-N
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Patent
US09434761B2

Procedure details

A solution of ethyl 4-oxocyclohexanecarboxylate (50 g, 0.29 mol) in DMF-DMA (275 mL) was heated at 110° C. for 12 h. The mixture was concentrated and hydrazine hydrate (73.5 g, 1.47 mol) in ethanol (1000 mL) was heated under reflux overnight. Most of ethanol was removed and the remaining mixture was treated with water (400 mL). The resulting mixture was extracted with EtOAc (400 ml×2). The combined organic layers were washed with brine (400 mL) and concentrated. The residue was purified by flash column chromatography on silica gel (DCM/MeOH=30:1) to afford crude ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (18 g) as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.O.[NH2:14]N.C[N:17]([CH:19](OC)OC)C>C(O)C>[NH:14]1[C:2]2[CH2:7][CH2:6][CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][C:3]=2[CH:19]=[N:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
275 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Step Two
Name
Quantity
73.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of ethanol was removed
ADDITION
Type
ADDITION
Details
the remaining mixture was treated with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (400 ml×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (DCM/MeOH=30:1)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2CC(CCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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